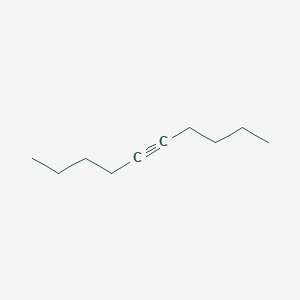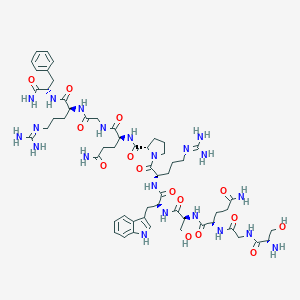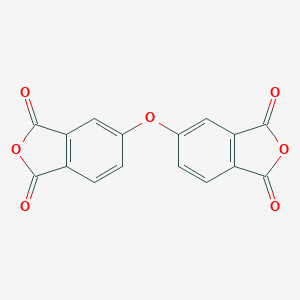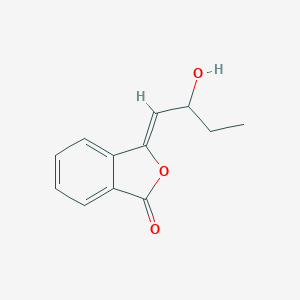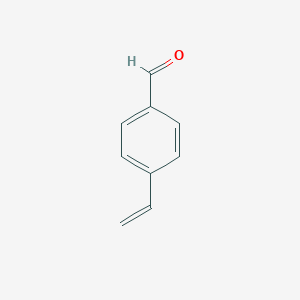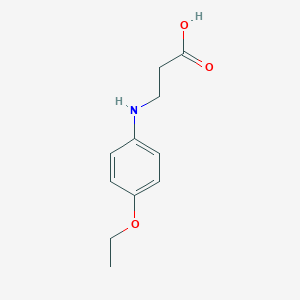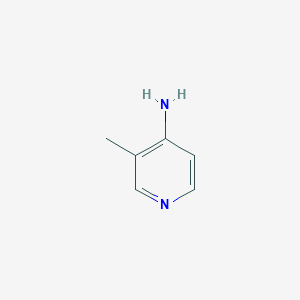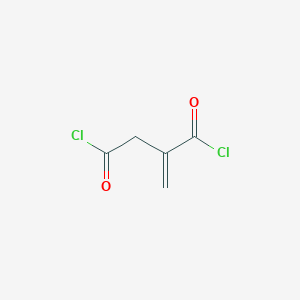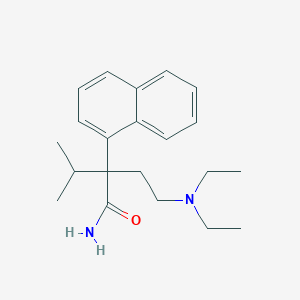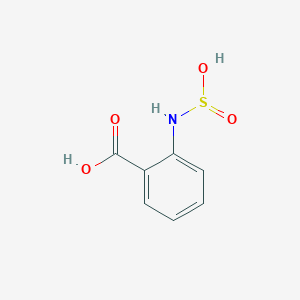
2-(Sulfinoamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sulfinoamino)benzoic acid, commonly known as SABA, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. SABA is a sulfonated amino acid that is widely used in biochemical and physiological studies due to its unique properties.
Mécanisme D'action
SABA works by reacting with sulfhydryl groups on proteins, which can then be used to label or modify the protein. SABA is a highly specific reagent, and it reacts only with sulfhydryl groups, making it an ideal probe for studying proteins.
Effets Biochimiques Et Physiologiques
SABA has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of ion channels. SABA has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SABA in lab experiments include its high specificity, ease of synthesis, and ability to label proteins with sulfhydryl groups. However, SABA has some limitations, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.
Orientations Futures
There are many potential future directions for research on SABA, including the development of new labeling strategies, the investigation of its antioxidant properties, and the exploration of its potential therapeutic applications. Additionally, the use of SABA in combination with other probes and techniques may lead to new insights into the structure and function of proteins.
Méthodes De Synthèse
SABA can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with sodium bisulfite, or the reaction of 2-chlorobenzoic acid with sodium sulfite and ammonia. The synthesis of SABA is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
SABA has been extensively used in scientific research as a probe for investigating the structure and function of proteins. SABA can be used to label proteins with sulfhydryl groups, which can then be used for a variety of applications, including protein purification, protein-protein interactions, and protein localization studies.
Propriétés
Numéro CAS |
125786-66-5 |
|---|---|
Nom du produit |
2-(Sulfinoamino)benzoic acid |
Formule moléculaire |
C7H7NO4S |
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
2-(sulfinoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-3-1-2-4-6(5)8-13(11)12/h1-4,8H,(H,9,10)(H,11,12) |
Clé InChI |
NGIXXBBKFOVSRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
Synonymes |
Benzoic acid, 2-(sulfinoamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



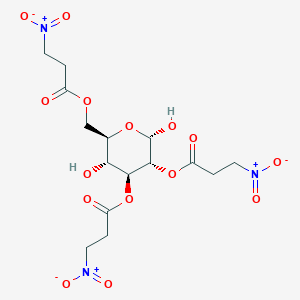
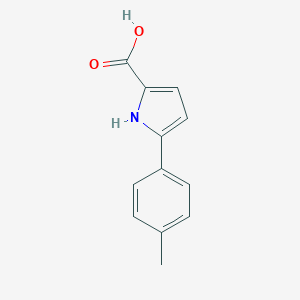
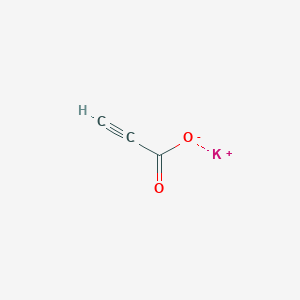
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
